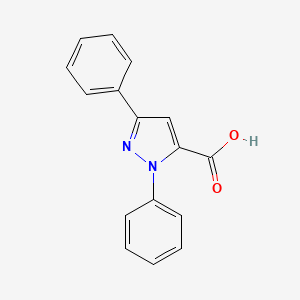

1,3-diphenyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2,5-diphenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-16(20)15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRARAAONIFSAIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359998 | |

| Record name | 1,3-diphenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

964-42-1 | |

| Record name | 1,3-diphenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid: A Mechanistic and Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diphenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its synthesis is most commonly achieved through a two-step process commencing with the Knorr pyrazole synthesis to form an ester intermediate, followed by hydrolysis to yield the final carboxylic acid. This document provides a detailed technical overview of the synthesis mechanism, experimental protocols, and characterization data for this compound and its precursor.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of a carboxylic acid functionality on the pyrazole ring, as seen in this compound, provides a valuable handle for further chemical modifications, making it a key building block in drug discovery and development. The primary route for its synthesis involves the cyclocondensation of a β-dicarbonyl compound with phenylhydrazine, followed by the hydrolysis of the resulting ester.

Synthesis Pathway Overview

The synthesis of this compound is typically accomplished in two main stages:

Stage 1: Knorr Pyrazole Synthesis of Ethyl 1,3-Diphenyl-1H-pyrazole-5-carboxylate. This step involves the reaction of a β-keto ester, such as ethyl benzoylpyruvate, with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds via a cyclocondensation mechanism to form the pyrazole ring.

Stage 2: Hydrolysis of the Ester. The ethyl ester intermediate is then hydrolyzed, typically under basic conditions, to yield the final this compound.

Detailed Synthesis Mechanism

The synthesis of the pyrazole ring follows the Knorr pyrazole synthesis mechanism. The key steps for the reaction between ethyl benzoylpyruvate and phenylhydrazine are outlined below:

-

Nucleophilic Attack: The more nucleophilic nitrogen atom of phenylhydrazine attacks one of the carbonyl groups of the ethyl benzoylpyruvate.

-

Formation of a Hemiaminal Intermediate: This initial attack forms an unstable hemiaminal intermediate.

-

Dehydration to form a Hydrazone: The hemiaminal readily loses a molecule of water to form a more stable hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion.

-

Second Dehydration and Aromatization: A second dehydration step occurs, leading to the formation of the stable aromatic pyrazole ring.

The subsequent hydrolysis of the ethyl ester is a standard saponification reaction, where a hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt, which is then protonated to yield the final carboxylic acid.

Experimental Protocols

General Protocol for the Synthesis of Ethyl 1,3-Disubstituted-1H-pyrazole-5-carboxylate

Materials:

-

Appropriate β-keto ester (e.g., ethyl benzoylpyruvate) (1.0 eq)

-

Substituted hydrazine (e.g., phenylhydrazine) (1.0-1.2 eq)

-

Solvent (e.g., ethanol, 1-propanol)

-

Acid catalyst (e.g., a few drops of glacial acetic acid)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-keto ester.

-

Add the solvent and the acid catalyst to the flask.

-

Add the substituted hydrazine to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol).

General Protocol for the Hydrolysis of Ethyl Pyrazole-5-carboxylate

Materials:

-

Ethyl pyrazole-5-carboxylate (1.0 eq)

-

Base (e.g., NaOH or LiOH) (2.0 eq)

-

Co-solvent system (e.g., THF and water)

-

1M HCl solution

Procedure:

-

Dissolve the ethyl pyrazole-5-carboxylate in a mixture of THF and water.

-

Add the base to the solution and stir vigorously at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl.

-

A precipitate of the carboxylic acid should form. Stir the mixture in the ice bath for an additional 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove inorganic salts and dry the product.

Data Presentation

Quantitative data such as specific yields, melting points, and spectroscopic data for this compound and its ethyl ester intermediate are not consistently reported across the searched literature. However, the general physical and spectroscopic characteristics of similar pyrazole derivatives are provided for reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₂N₂O₂ |

| Molecular Weight | 264.28 g/mol [1] |

| Melting Point | Not consistently reported |

| Boiling Point | Not consistently reported |

| Density | Not consistently reported |

Table 2: Spectroscopic Data for Representative Pyrazole Derivatives (Note: Not for the specific target compound)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| Representative Pyrazole Ester | Aromatic protons, ethyl group protons | Aromatic carbons, pyrazole ring carbons, ester carbonyl carbon | C=O stretch (ester), C=N stretch, aromatic C-H stretch | Molecular ion peak |

| Representative Pyrazole Carboxylic Acid | Aromatic protons, carboxylic acid proton (broad singlet) | Aromatic carbons, pyrazole ring carbons, carboxylic acid carbonyl carbon | O-H stretch (broad), C=O stretch (acid), C=N stretch, aromatic C-H stretch | Molecular ion peak |

Visualizations

Knorr Pyrazole Synthesis Workflow

Caption: Workflow for the Knorr synthesis of the pyrazole ester intermediate.

Hydrolysis Workflow

Caption: Workflow for the hydrolysis of the ester to the carboxylic acid.

Conclusion

References

An In-Depth Technical Guide on the Physicochemical Properties of 1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diphenyl-1H-pyrazole-5-carboxylic acid, a notable member of the pyrazole class of heterocyclic compounds, has garnered significant attention in the scientific community for its promising pharmacological activities. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound (C₁₆H₁₂N₂O₂) is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1. While some experimentally validated data is available, certain parameters are based on predictive models and require further experimental confirmation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 264.28 g/mol | [1][2] |

| Melting Point | 191.34 °C (predicted) | Chemchart |

| Boiling Point | 454.5 °C (predicted) | Chemchart |

| Water Solubility | 26.48 mg/L (predicted) | Chemchart |

| pKa | Data not available | |

| logP | Data not available |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through a cyclocondensation reaction, a variant of the Knorr pyrazole synthesis. This method involves the reaction of a β-dicarbonyl compound with a hydrazine derivative.

Experimental Protocol: Synthesis via Cyclocondensation

A plausible synthetic route for this compound involves the reaction of ethyl benzoylpyruvate (a β-ketoester) with phenylhydrazine.

Materials:

-

Ethyl benzoylpyruvate

-

Phenylhydrazine

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Dissolve ethyl benzoylpyruvate (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add phenylhydrazine (1 equivalent) to the stirred solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate, may precipitate out of the solution. If so, collect the solid by filtration.

-

To obtain the carboxylic acid, the resulting ester is then hydrolyzed. Dissolve the ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for several hours.

-

After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

-

Filter the solid, wash with cold water, and dry to obtain the final product.

Characterization

The synthesized this compound should be characterized using various spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy should reveal characteristic peaks for the aromatic protons on the two phenyl rings and the pyrazole ring proton. The carboxylic acid proton will appear as a broad singlet.

-

¹³C NMR spectroscopy will show signals corresponding to the carbon atoms of the pyrazole ring, the phenyl rings, and the carboxyl group.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

-

A strong absorption band around 1700-1725 cm⁻¹ is indicative of the C=O stretching of the carboxyl group.

-

Bands in the 1450-1600 cm⁻¹ region can be attributed to C=C and C=N stretching vibrations of the aromatic and pyrazole rings.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will determine the molecular weight of the compound, with the molecular ion peak expected at m/z 264.

-

Biological Activities and Potential Signaling Pathways

Derivatives of this compound have demonstrated significant potential as anti-inflammatory and anticancer agents.[1] While the precise mechanisms for this specific molecule are still under investigation, the broader class of pyrazole derivatives offers insights into its likely modes of action.

Anti-inflammatory Activity

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade. Inhibition of COX-2 reduces the production of prostaglandins, which are potent inflammatory mediators.

Proposed Anti-inflammatory Signaling Pathway:

Caption: Proposed inhibition of the COX-2 pathway.

Anticancer Activity

The anticancer potential of pyrazole derivatives often involves the induction of apoptosis (programmed cell death) in cancer cells.[3] This can be achieved through various signaling pathways, including the intrinsic mitochondrial pathway. This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are the executioners of apoptosis.

Proposed Apoptotic Signaling Pathway:

Caption: Proposed induction of apoptosis via the mitochondrial pathway.

Experimental Workflow

The following diagram outlines a general experimental workflow for the synthesis, characterization, and biological evaluation of this compound.

Caption: General experimental workflow.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology. This guide has provided a foundational understanding of its physicochemical properties, a detailed methodology for its synthesis, and insights into its potential mechanisms of action. Further experimental validation of its properties and in-depth biological studies are warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Solubility and Stability of 1,3-diphenyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. Given the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines established methodologies for determining these crucial physicochemical properties. The included data tables are presented as templates to guide researchers in their experimental design and data recording.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate. Understanding the solubility of this compound in various solvents is essential for developing suitable formulations.

Quantitative Solubility Data

While specific experimental data for this compound is scarce, a predicted aqueous solubility is available. The following table provides a template for summarizing experimental solubility data. The aqueous solubility value is based on predictive models, and other values are representative examples.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/L) | Method |

| Water (pH 7.4) | 25 | 26.48 (Predicted) | In silico prediction |

| 0.1 N HCl | 25 | [Insert experimental data] | Shake-Flask |

| 0.1 N NaOH | 25 | [Insert experimental data] | Shake-Flask |

| Ethanol | 25 | [Insert experimental data] | Shake-Flask |

| Methanol | 25 | [Insert experimental data] | Shake-Flask |

| Acetone | 25 | [Insert experimental data] | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | [Insert experimental data] | Shake-Flask |

| Polyethylene Glycol 400 (PEG 400) | 25 | [Insert experimental data] | Shake-Flask |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

1.2.1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

1.2.2. Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the samples to separate the supernatant from the solid material.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility based on the concentration and the dilution factor.

Stability Profile

Stability studies are crucial to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation exposes the compound to stress conditions more severe than accelerated stability testing to predict its degradation pathways.

Table 2: Representative Forced Degradation Study of this compound

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Observations/Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 2, 4, 8, 24 | 60 | [Describe observations, e.g., % degradation, number of degradants] |

| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8, 24 | 60 | [Describe observations, e.g., % degradation, number of degradants] |

| Oxidative Degradation | 3% H₂O₂ | 2, 4, 8, 24 | Room Temperature | [Describe observations, e.g., % degradation, number of degradants] |

| Thermal Degradation | Solid State | 24, 48, 72 | 80 | [Describe observations, e.g., color change, % degradation] |

| Photostability | Solid State | As per ICH Q1B | 25 | [Describe observations, e.g., color change, % degradation] |

Experimental Protocol: Forced Degradation Study

2.2.1. Materials and Equipment:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water and organic solvents

-

pH meter

-

Heating block or oven

-

Photostability chamber

-

HPLC-UV/MS system

2.2.2. Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution at a specified temperature (e.g., 60°C) and take samples at various time points. Neutralize the samples before HPLC analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution and sample as described for acid hydrolysis. Neutralize the samples before analysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature and sample at different time intervals.

-

Thermal Degradation: Place the solid compound in a vial and expose it to high temperature (e.g., 80°C) in an oven. Sample at various time points, dissolve in a suitable solvent, and analyze.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze the sample after exposure.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a thermodynamic solubility study.

spectroscopic data analysis of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Analysis of 1,3-diphenyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound (C₁₆H₁₂N₂O₂), a molecule of interest in medicinal chemistry and materials science.[1] Due to the limited availability of published, consolidated spectral data for this specific compound, this document outlines the expected spectroscopic characteristics based on the analysis of analogous pyrazole derivatives. It includes detailed experimental protocols for its synthesis and subsequent spectroscopic analysis, alongside structured data tables presenting predicted values for FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. A standardized workflow for spectroscopic analysis is also visualized to guide researchers in the process of structural elucidation.

Introduction

This compound is a heterocyclic compound featuring a central pyrazole ring substituted with two phenyl groups and a carboxylic acid moiety.[1] The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Accurate structural characterization through spectroscopic methods is a critical step in the development and quality control of new chemical entities based on this scaffold. This guide details the analytical approach for confirming the identity and purity of this compound.

Experimental Protocols

Synthesis of this compound

The most common and effective method for synthesizing the pyrazole core is through a cyclocondensation reaction.[1] The following protocol is a representative method adapted from procedures for similar pyrazole derivatives.[2][3]

Materials:

-

Ethyl benzoylpyruvate (1,3-dicarbonyl precursor)

-

Phenylhydrazine

-

Ethanol (solvent)

-

Hydrochloric Acid (catalyst)

-

Sodium Hydroxide (for hydrolysis)

-

Water

Procedure:

-

Cyclocondensation: Dissolve ethyl benzoylpyruvate (1.0 eq) and phenylhydrazine (1.1 eq) in ethanol. Add a catalytic amount of hydrochloric acid and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation of Ester Intermediate: Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under vacuum. The resulting crude product, ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate, can be purified by recrystallization from ethanol.

-

Hydrolysis to Carboxylic Acid: Dissolve the purified pyrazole ester (1.0 eq) in a 3:1 mixture of ethanol and water. Add sodium hydroxide (2.0 eq) and stir the solution at 50-60°C for 4-12 hours, monitoring by TLC until the starting material is consumed.[2]

-

Acidification and Collection: Cool the reaction mixture in an ice bath and acidify to a pH of 2-3 by the slow addition of 1M HCl. A precipitate of this compound will form.[2]

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.[2]

Sample Preparation for Spectroscopic Analysis

-

NMR Spectroscopy (¹H and ¹³C): Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.

-

FT-IR Spectroscopy: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, analyze the sample using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry (MS): Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile. The analysis is typically performed using Electrospray Ionization (ESI) in either positive or negative ion mode.

Spectroscopic Data Analysis (Predicted)

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on characteristic spectral data from similar pyrazole and carboxylic acid-containing compounds.[4][5]

Predicted FT-IR Spectral Data

The FT-IR spectrum is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| 3200-2500 | O-H stretch (Carboxylic Acid) | Very broad, strong |

| ~3100-3000 | C-H stretch (Aromatic) | Medium, sharp |

| ~1720-1680 | C=O stretch (Carboxylic Acid) | Strong, sharp |

| ~1600-1450 | C=C and C=N stretch (Aromatic/Pyrazole Rings) | Medium to strong, multiple bands |

| ~1300-1200 | C-O stretch (Carboxylic Acid) | Medium |

| Below 900 | C-H out-of-plane bend (Aromatic) | Medium to strong |

Table 1: Predicted Fourier-Transform Infrared (FT-IR) vibrational frequencies.

Predicted NMR Spectral Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 - 11.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~8.0 - 7.2 | Multiplet | 10H | Phenyl Ring Protons |

| ~7.1 | Singlet | 1H | Pyrazole Ring Proton (C4-H) |

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) data (solvent: DMSO-d₆).

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~165 | Carboxylic Acid Carbon (C=O) |

| ~150-140 | Pyrazole Ring Carbons (C3, C5) |

| ~140-120 | Phenyl Ring Carbons |

| ~110 | Pyrazole Ring Carbon (C4) |

Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) data (solvent: DMSO-d₆).

Predicted Mass Spectrometry Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z Value | Ion Type |

| 264.09 | [M]⁺ (Molecular Ion) |

| 219.09 | [M - COOH]⁺ |

Table 4: Predicted key signals in the Mass Spectrum. The molecular weight of C₁₆H₁₂N₂O₂ is 264.28 g/mol .[1][6]

Integrated Spectroscopic Workflow

The structural elucidation of this compound is a multi-step process that integrates data from various spectroscopic techniques. The workflow ensures that the synthesized compound matches the expected chemical structure.

References

- 1. Buy this compound | 964-42-1 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. rsc.org [rsc.org]

- 5. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

Crystal Structure of 1,3-diphenyl-1H-pyrazole-5-carboxylic Acid: A Comprehensive Technical Overview

Researchers, scientists, and drug development professionals seeking detailed structural information on 1,3-diphenyl-1H-pyrazole-5-carboxylic acid will find that publicly available crystallographic data for this specific compound is not currently available. While the synthesis and potential biological activities of this pyrazole derivative are documented, a definitive single-crystal X-ray diffraction study providing precise atomic coordinates, bond lengths, and angles has not been found in comprehensive searches of crystallographic databases and scientific literature.

This technical guide addresses the available information on related compounds and provides a framework for the experimental determination of the crystal structure of this compound, which is a molecule of interest in medicinal chemistry.[1] Pyrazole derivatives, in general, are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The specific arrangement of the phenyl and carboxylic acid substituents on the pyrazole core is crucial for its interaction with biological targets, making its three-dimensional structure a key piece of information for structure-activity relationship (SAR) studies and rational drug design.

General Synthesis and Chemical Properties

This compound (C₁₆H₁₂N₂O₂) has a molecular weight of 264.28 g/mol .[1][2] The molecule features a central pyrazole ring substituted with phenyl groups at the 1 and 3 positions and a carboxylic acid group at the 5 position.[1]

Several synthetic routes are employed for the synthesis of this compound and its derivatives. The most common methods include:

-

Cyclization Reactions: This approach involves the reaction of a β-diketone precursor with a hydrazine derivative to form the pyrazole ring.[1]

-

Multi-step Synthesis: More complex synthetic strategies may start from simpler aromatic compounds, with the pyrazole ring and carboxylic acid functionality introduced in subsequent steps.[1]

The carboxylic acid group allows for a range of chemical reactions, including acid-base reactions to form salts, esterification with alcohols, and condensation reactions to create more complex molecules.[1]

Potential Biological Significance and Signaling Pathways

While specific signaling pathways for this compound are not detailed in the available literature, pyrazole derivatives are known to modulate various biological pathways implicated in diseases such as cancer. A generalized potential mechanism of action for pyrazole-based compounds involves the inhibition of key signaling pathways like the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

Caption: A generalized diagram of the PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by pyrazole derivatives.

Experimental Protocols for Crystal Structure Determination

To obtain the definitive crystal structure of this compound, a single-crystal X-ray diffraction experiment would be required. The following outlines a generalized experimental workflow.

Caption: A standard workflow for the determination of a small molecule crystal structure using single-crystal X-ray diffraction.

Detailed Methodologies

A generalized protocol for single-crystal X-ray diffraction includes the following key steps:

-

Crystal Growth and Selection: High-purity this compound would be synthesized and purified. Single crystals suitable for diffraction would be grown using techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution. A well-formed single crystal of appropriate size would then be selected under a microscope.

-

Data Collection: The selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen (typically 100-120 K) to minimize thermal motion of the atoms. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods, such as direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares procedures, which minimize the difference between the observed and calculated structure factors.

-

Data Analysis and Visualization: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. This data is then analyzed to understand the molecular conformation and crystal packing.

Conclusion

While a definitive crystal structure for this compound is not yet publicly available, its synthesis and potential as a pharmacologically active compound are established. The determination of its three-dimensional structure through single-crystal X-ray diffraction is a critical next step for the scientific community. Such data would provide invaluable insights for researchers in medicinal chemistry and drug development, enabling detailed structure-activity relationship studies and the rational design of novel therapeutic agents based on the pyrazole scaffold. The experimental protocols outlined in this guide provide a clear path forward for obtaining this crucial structural information.

References

The Expanding Therapeutic Potential of Pyrazole Derivatives: A Technical Guide to Biological Activity Screening

For Immediate Release

In the dynamic landscape of drug discovery and development, the pyrazole scaffold has emerged as a privileged structure, consistently demonstrating a broad spectrum of pharmacological activities. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core methodologies and recent findings in the biological activity screening of novel pyrazole derivatives. This document provides structured data, detailed experimental protocols, and visual workflows to facilitate further research into this promising class of heterocyclic compounds.

Introduction: The Versatility of the Pyrazole Nucleus

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry.[1][2][3] Their structural versatility allows for extensive chemical modification, leading to a wide array of derivatives with potent biological activities.[4] These activities span multiple therapeutic areas, including oncology, inflammation, and infectious diseases, making pyrazole derivatives a focal point of intensive research.[5][6][7]

Quantitative Biological Activity Data

The following tables summarize the quantitative data from recent studies on novel pyrazole derivatives, highlighting their potential in key therapeutic areas.

Anticancer Activity

Pyrazole derivatives have shown significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms of action include the inhibition of crucial cellular pathways involving protein kinases such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[8] Other mechanisms include the disruption of microtubule polymerization and interference with DNA replication.[5]

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Noted Mechanism/Target | Reference(s) |

| Thiazolyl pyrazole carbaldehyde hybrids | HeLa, MCF-7, A549 | 6.34 - 9.05 | Antiproliferative | [1] |

| 1,3,5-Triazine-based pyrazole hybrids | - | - | EGFR Tyrosine Kinase Inhibition | [1] |

| Pyrazolo[1,5-a]pyrimidine derivatives | HTC-116, MCF-7 | 1.51, 7.68 | Cytotoxic | [1] |

| Indole-pyrazole hybrids | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 Inhibition (0.074, 0.095) | |

| Morpholine-benzimidazole-pyrazole hybrids | MCF7, PC3, A549 | 0.042 - 0.76 | Tubulin Polymerization Inhibition | |

| Pyrazole-benzothiazole hybrids | HT29, PC3, A549, U87MG | 3.17 - 6.77 | Antiangiogenic (VEGFR-2) | |

| Pyrazole carbaldehyde derivatives | MCF7 | 0.25 | PI3 Kinase Inhibition | |

| Fused pyrazole derivatives | HepG2 | 0.71 | Dual EGFR/VEGFR-2 Inhibition | |

| Pyrazole-linked benzothiazole-β-naphthol | A549, HeLa, MCF7 | 4.63 - 5.54 | Topoisomerase I Inhibition | |

| Pyrazolinone Chalcones | Caco | 23.34 | PI3K/Akt/ERK1/2 Pathway Inhibition | [9] |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[6][10] This selective inhibition minimizes the gastrointestinal side effects associated with non-selective NSAIDs.[6]

| Compound/Derivative Class | Assay/Target | Inhibition Data | Reference(s) |

| 1,3,4,5-Tetrasubstituted pyrazoles | In vitro anti-inflammatory | 93.80% inhibition | [1] |

| Thiazolidindione-pyrazole hybrids | COX-2 | IC50 = 0.88 µM | [1] |

| 3-(Trifluoromethyl)-5-arylpyrazole | COX-2 / COX-1 | IC50 = 0.02 µM / 4.5 µM | [6] |

| Pyrazole-thiazole hybrid | Dual COX-2/5-LOX | IC50 = 0.03 µM / 0.12 µM | [6] |

| Various pyrazole derivatives | Carrageenan-induced paw edema | 65-80% edema reduction | [6] |

| 1,5-Diaryl pyrazole carboxamides | COX-2 | IC50 = 0.82-1.12 µM | [11] |

| Pyrazole derivatives | In vivo anti-inflammatory | ED50 = 0.8575 mmol/kg | [1] |

Antimicrobial Activity

The emergence of antimicrobial resistance has spurred the search for new therapeutic agents. Pyrazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi, including resistant strains.[4][5]

| Compound/Derivative Class | Microorganism(s) | MIC (µg/mL) / Activity | Reference(s) |

| Pyrazole-thiosemicarbazones/thiazolidinones | Bacteria | - | [12] |

| Pyrazole linked phenylthiazole derivatives | Bacteria | - | [12] |

| Hydrazone and carbothiohydrazide derivatives | S. aureus, B. subtilis, K. pneumoniae, E. coli, C. albicans, A. niger | MIC: 2.9 - 125 | [13] |

| Pyrazole-Mannich bases | E. coli, S. epidermidis, A. niger | MIC: 0.25 - 1 | [14] |

| Chloro-substituted pyrazoles | Xanthomonas campestris, Aspergillus niger | High inhibitory activity | [15] |

| Acetoxysulfonamide pyrazole derivatives | S. aureus, C. albicans | Potent activity | [16] |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the systematic evaluation of novel compounds. Below are methodologies for key in vitro screening assays.

Anticancer Screening: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

96-well tissue culture plates

-

Test pyrazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Harvest logarithmically growing cells and determine cell density. Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[2][12]

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).[2]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[12]

-

MTT Addition: Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[2]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently agitate the plates to ensure complete solubilization.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Antimicrobial Screening: Agar Well Diffusion Method

This method is widely used to evaluate the antimicrobial activity of chemical compounds.[13][17]

Materials:

-

Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Nutrient agar or Mueller-Hinton agar plates

-

Sterile broth medium

-

Test pyrazole derivatives (dissolved in a suitable solvent like DMSO)

-

Standard antibiotic and antifungal drugs (positive controls)

-

Solvent (negative control)

-

Sterile cork borer or pipette tip (6-8 mm diameter)

-

Incubator

Protocol:

-

Inoculum Preparation: Prepare a standardized microbial inoculum by growing the test organisms in broth to a specific turbidity (e.g., 0.5 McFarland standard).[4]

-

Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plates using a sterile cotton swab to create a lawn.[4][18]

-

Well Creation: Aseptically create wells in the inoculated agar plates using a sterile cork borer.[13]

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[13]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[18]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.[4]

Anti-inflammatory Screening: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[10]

Materials:

-

Purified COX-1 and COX-2 enzymes (human recombinant)

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8)

-

Cofactors (e.g., heme, glutathione)

-

Arachidonic acid (substrate)

-

Test pyrazole derivatives

-

Standard COX inhibitor (e.g., Celecoxib, Diclofenac)

-

Enzyme Immunoassay (EIA) kit for prostaglandin (e.g., PGF2α) detection

-

Microplate reader

Protocol:

-

Reaction Setup: In a 96-well plate, add the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).

-

Inhibitor Addition: Add the test pyrazole derivative or standard inhibitor at various concentrations to the wells.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Reaction Termination: After a defined incubation time, stop the reaction (e.g., by adding 1 M HCl).

-

Prostaglandin Measurement: Quantify the amount of prostaglandin produced using a specific EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the control (no inhibitor). Determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

Visualizing Workflows and Pathways

Diagrams are essential tools for conceptualizing complex biological processes and experimental designs.

Caption: General workflow for the biological activity screening of novel pyrazole derivatives.

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for anticancer pyrazole derivatives.

Conclusion and Future Directions

The pyrazole scaffold remains a highly fruitful area for drug discovery. The data and protocols presented in this guide underscore the significant anticancer, anti-inflammatory, and antimicrobial potential of novel pyrazole derivatives. Future research should focus on elucidating detailed structure-activity relationships (SAR), optimizing pharmacokinetic properties, and exploring novel mechanisms of action to translate these promising compounds into next-generation therapeutics. The continued application of systematic screening funnels, as outlined, will be paramount in identifying lead candidates for further preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijprajournal.com [ijprajournal.com]

- 12. botanyjournals.com [botanyjournals.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hereditybio.in [hereditybio.in]

- 18. thepharmajournal.com [thepharmajournal.com]

discovery and history of pyrazole-based compounds in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and History of Pyrazole-Based Compounds

The pyrazole nucleus, a seemingly simple five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has proven to be a remarkably versatile scaffold in the realm of medicinal chemistry. Its unique structural and electronic properties have allowed for the development of a diverse array of therapeutic agents targeting a wide range of biological entities. This technical guide delves into the rich history of pyrazole-based compounds, from their initial discovery to their evolution into blockbuster drugs, providing a comprehensive overview of their synthesis, mechanism of action, and key quantitative data.

From Obscurity to Blockbuster: A Historical Timeline

The journey of pyrazole in medicine began in the late 19th century with the synthesis of antipyrine, one of the earliest synthetic analgesics and antipyretics. However, it was the mid-20th century that witnessed the emergence of a more potent anti-inflammatory agent, phenylbutazone. While its use in humans is now limited due to safety concerns, phenylbutazone's success laid the groundwork for future exploration of the pyrazole scaffold.

The late 20th and early 21st centuries marked a golden era for pyrazole-based drugs with the advent of rational drug design. This period saw the discovery and development of highly successful drugs like the anti-inflammatory celecoxib, the erectile dysfunction treatment sildenafil, and the anti-obesity agent rimonabant, each with a unique mechanism of action and significant market impact.

Caption: A timeline illustrating the development of key pyrazole-based drugs.

Key Pyrazole-Based Compounds: A Quantitative Overview

The therapeutic success of pyrazole-based drugs is underpinned by their potent and often selective interactions with their biological targets. The following tables summarize the key quantitative data for some of the most significant compounds.

Table 1: Cyclooxygenase (COX) Inhibitors

| Compound | Target(s) | IC50 (COX-1) | IC50 (COX-2) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Phenylbutazone | COX-1, COX-2 | 0.302 µM (in equine whole blood) | 0.708 µM (in equine whole blood) | 0.43 | [1] |

| Celecoxib | COX-2 | 82 µM | 6.8 µM | 12 | [2] |

| Celecoxib | COX-2 | 21500 nM | 242 nM | 88.8 | [3] |

| Celecoxib | COX-2 | ~70 µM | 2.2 µM | ~32 | [4] |

Table 2: Phosphodiesterase 5 (PDE5) Inhibitor

| Compound | Target | IC50 | Reference |

| Sildenafil | PDE5 | 3.5 nM | [5] |

| Sildenafil | PDE5 | 3.4 nM | [6] |

| Sildenafil | PDE5 | 5.22 nM | [7] |

Table 3: Cannabinoid Receptor 1 (CB1) Antagonist

| Compound | Target | Ki | Selectivity (CB1 vs CB2) | Reference |

| Rimonabant | CB1 | 1.8 nM | 285-fold | [8] |

| Rimonabant | CB2 | 514 nM | [8] |

Signaling Pathways and Mechanisms of Action

The diverse therapeutic applications of pyrazole-based compounds stem from their ability to modulate distinct signaling pathways.

Celecoxib and the Inhibition of the COX-2 Pathway

Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6][9] By selectively targeting COX-2, celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[10]

Caption: Mechanism of action of Celecoxib via selective COX-2 inhibition.

Sildenafil and the PDE5 Signaling Cascade

Sildenafil, the active ingredient in Viagra, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[2][8] In the corpus cavernosum of the penis, nitric oxide (NO) stimulates the production of cyclic guanosine monophosphate (cGMP), which leads to smooth muscle relaxation and increased blood flow, resulting in an erection.[8] PDE5 is the enzyme that degrades cGMP. By inhibiting PDE5, sildenafil increases the levels of cGMP, thereby enhancing the erectile response to sexual stimulation.[8][11]

Caption: Sildenafil's mechanism of action through PDE5 inhibition.

Rimonabant and the Endocannabinoid System

Rimonabant acts as a selective antagonist or inverse agonist of the cannabinoid receptor type 1 (CB1).[12][13] The endocannabinoid system, which includes the CB1 receptor, is involved in regulating appetite and energy balance.[13] By blocking the CB1 receptor, rimonabant was designed to reduce appetite and food intake, leading to weight loss.[12] However, it was withdrawn from the market due to severe psychiatric side effects, highlighting the complex role of the endocannabinoid system in the central nervous system.[14][15]

Caption: Rimonabant's mechanism of action by blocking the CB1 receptor.

Experimental Protocols: Synthesis of the Pyrazole Core

The synthesis of the pyrazole ring is a cornerstone of preparing these diverse medicinal compounds. The Knorr pyrazole synthesis, first reported in 1883, remains a widely used and versatile method.[16][17]

General Experimental Workflow for Knorr Pyrazole Synthesis

This reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[16][17]

Caption: A generalized workflow for the Knorr pyrazole synthesis.

Detailed Methodologies

Synthesis of Phenylbutazone (Classical One-Pot Condensation) [18]

-

Reactants: Diethyl n-butylmalonate and hydrazobenzene.

-

Base: Sodium ethoxide.

-

Solvent: Anhydrous toluene.

-

Procedure:

-

Dissolve hydrazobenzene in anhydrous toluene in a round-bottom flask.

-

Add sodium ethoxide to the solution.

-

Slowly add diethyl n-butylmalonate to the reaction mixture.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Acidify with dilute hydrochloric acid to precipitate crude phenylbutazone.

-

Filter the precipitate and wash with cold water.

-

Recrystallize the crude product from ethanol/water to obtain pure phenylbutazone.

-

Synthesis of Celecoxib [19]

-

Reactants: 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione and 4-sulfamoylphenylhydrazine hydrochloride.

-

Solvent: Ethanol.

-

Procedure:

-

Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.

-

Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture.

-

The product may precipitate upon cooling or require the addition of water.

-

Filter the crude product and wash with a suitable solvent.

-

Purify the crude product by recrystallization (e.g., from ethyl acetate/heptane).

-

Synthesis of Sildenafil (A simplified representation of a patented route) [19]

The commercial synthesis of sildenafil is a multi-step process. A key step involves the cyclization of an appropriately substituted aminopyrazole derivative with an activated carboxylic acid derivative.

-

Formation of the Pyrazole Core: A substituted 1,3-diketoester is reacted with hydrazine to form the pyrazole ring.[19]

-

Functional Group Manipulations: The initial pyrazole undergoes a series of reactions including N-methylation, nitration, reduction of the nitro group to an amine, and amide formation.[19]

-

Acylation and Cyclization: The resulting aminopyrazole is acylated with a derivative of 2-ethoxybenzoic acid.[19] The final pyrimidinone ring of sildenafil is then formed through a base-catalyzed cyclization.

-

Sulfonylation and Coupling: A separate synthetic route prepares the 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoyl chloride intermediate. This is then coupled with the aminopyrazole derivative.

Synthesis of Rimonabant (A reported efficient process) [7]

-

Step 1: Formation of the Diketo Ester: 4-chloropropiophenone is reacted with diethyl oxalate in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) to yield a diketo ester.[7]

-

Step 2: Condensation and Cyclization: The diketo ester is then reacted with N-aminopiperidine, followed by an acid-catalyzed cyclization with 2,4-dichlorophenylhydrazine hydrochloride to afford rimonabant.[7]

Conclusion

The pyrazole scaffold has unequivocally demonstrated its immense value in medicinal chemistry. From early discoveries like antipyrine to modern, rationally designed drugs, pyrazole-based compounds have provided effective treatments for a wide range of diseases. The synthetic versatility of the pyrazole core, particularly through robust methods like the Knorr synthesis, continues to make it an attractive starting point for the development of new therapeutic agents. The in-depth understanding of the mechanisms of action of these drugs, as illustrated by their interactions with key signaling pathways, provides a solid foundation for future innovations in this enduring and impactful area of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. storage.googleapis.com [storage.googleapis.com]

- 4. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. apexbt.com [apexbt.com]

- 9. asianpubs.org [asianpubs.org]

- 10. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. avmajournals.avma.org [avmajournals.avma.org]

- 16. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemhelpasap.com [chemhelpasap.com]

- 18. benchchem.com [benchchem.com]

- 19. erowid.org [erowid.org]

Theoretical and Computational Elucidation of Diphenyl-Pyrazole Compounds: A Technical Guide for Drug Discovery and Materials Science

Introduction

Diphenyl-pyrazole derivatives have emerged as a versatile and highly significant scaffold in medicinal chemistry and materials science. Their inherent structural features, characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms and substituted phenyl rings, bestow upon them a diverse range of pharmacological and physicochemical properties. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of diphenyl-pyrazole compounds, alongside a summary of key experimental findings and protocols. This document is intended for researchers, scientists, and professionals in drug development and materials science to facilitate a deeper understanding and further exploration of this promising class of molecules.

Synthetic Methodologies and Characterization

The synthesis of diphenyl-pyrazole derivatives is often achieved through multi-step reactions, with the core pyrazole ring typically formed via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] Modifications at the phenyl rings and the pyrazole core allow for the generation of a vast library of analogues with tailored properties.

General Synthetic Protocol:

A common synthetic route involves the Claisen-Schmidt condensation of an acetophenone derivative with a benzaldehyde to form a chalcone, which then undergoes cyclization with hydrazine hydrate or a substituted hydrazine to yield the desired diphenyl-pyrazole.[3][4]

-

Step 1: Chalcone Synthesis: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide in ethanol.[5]

-

Step 2: Pyrazole Ring Formation: The resulting chalcone is then refluxed with hydrazine hydrate or a phenylhydrazine derivative in a suitable solvent like ethanol or acetic acid to yield the final 1,3-diphenyl-1H-pyrazole derivative.[1][3]

Characterization Techniques:

The structural elucidation of newly synthesized diphenyl-pyrazole compounds is routinely performed using a combination of spectroscopic and analytical techniques:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.[6][7]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[6]

-

Elemental Analysis: To determine the elemental composition.[6]

-

Single-Crystal X-ray Diffraction: To unambiguously determine the three-dimensional molecular structure.[3][8]

Computational Approaches in the Study of Diphenyl-Pyrazoles

Computational chemistry plays a pivotal role in understanding the structure-activity relationships (SAR), reactivity, and potential applications of diphenyl-pyrazole compounds. Density Functional Theory (DFT) and molecular docking are the most prominently used techniques.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties of diphenyl-pyrazole derivatives.[9][10]

Key Applications of DFT in Diphenyl-Pyrazole Research:

-

Geometry Optimization: To determine the most stable three-dimensional conformation of the molecule.[10]

-

Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand charge transfer within the molecule and its reactivity.[10][11] The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity.[10]

-

Spectroscopic Analysis: Prediction of IR and NMR spectra to aid in the characterization of synthesized compounds.[7][8]

-

Reactivity Descriptors: Calculation of global reactivity descriptors like chemical hardness, chemical potential, and electrophilicity index to predict the reactivity of the molecules.[11]

-

Molecular Electrostatic Potential (MEP) Maps: To visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[3]

Typical DFT Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Functional and Basis Set: The B3LYP functional with a 6-31G(d,p) or larger basis set is commonly employed for geometry optimization and electronic structure calculations.[10][12]

-

Solvation Model: A continuum solvation model like the Polarizable Continuum Model (PCM) can be used to simulate the effect of a solvent.

-

Analysis: The output files are analyzed to extract optimized geometries, energies, orbital information, and predicted spectra.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding affinity and interaction mode of diphenyl-pyrazole derivatives with biological targets, such as enzymes and receptors.[6][13]

Workflow for Molecular Docking Studies:

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Guardians Against Corrosion: Exploring Diphenylpyrazoles Through Experimental and DFT Analysis [pccc.icrc.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Initial Pharmacological Profiling of 1,3-diphenyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial pharmacological profiling of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid and its derivatives. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities. This document collates available preclinical data on the anti-inflammatory, analgesic, antimicrobial, and anticancer properties associated with this chemical series. Detailed experimental protocols for key pharmacological assays are provided to facilitate further research and development. Visualizations of experimental workflows and relevant signaling pathways are included to offer a clear and concise understanding of the methodologies and potential mechanisms of action.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities.[1][2] The this compound core represents a key structural motif that has been explored for various therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1] This guide focuses on the initial pharmacological characterization of this scaffold, presenting available data for its derivatives and outlining the standard methodologies used for their evaluation.

Synthesis

The synthesis of this compound and its derivatives is typically achieved through a cyclocondensation reaction. This common method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. The versatility of this synthetic route allows for the introduction of various substituents on the phenyl rings and the carboxylic acid moiety, enabling the exploration of structure-activity relationships (SAR).

Pharmacological Activities

While specific quantitative data for the parent compound, this compound, is limited in the public domain, extensive research has been conducted on its derivatives, particularly carboxamides. This section summarizes the key pharmacological findings for these related compounds.

Anti-inflammatory and Analgesic Activity

Derivatives of this compound have been investigated for their potential to modulate the inflammatory response, primarily through the inhibition of cyclooxygenase (COX) enzymes. The analgesic effects are often evaluated in parallel, as pain is a cardinal sign of inflammation.

Data Presentation: Anti-inflammatory and Analgesic Activity of 1,3-diphenyl-1H-pyrazole-5-carboxamide Derivatives

| Compound | Target | Assay | Result | Reference |

| N-substituted carboxamides | COX-2 | In vitro COX inhibition assay | Varying IC50 values, with some derivatives showing potent and selective COX-2 inhibition. | [3] |

| Pyrazole-carboxamides | Carrageenan-induced paw edema | In vivo anti-inflammatory | Significant reduction in paw edema compared to control. | [4] |

| Pyrazole-carboxamides | Acetic acid-induced writhing | In vivo analgesic | Dose-dependent reduction in the number of writhes. | [5] |

Experimental Workflow: In Vivo Anti-inflammatory and Analgesic Screening

References

- 1. Buy this compound | 964-42-1 [smolecule.com]

- 2. Synthesis and Antimicrobial Screening of Novel 1H-Pyrazole Derivatives from 1,3-Diketones – Oriental Journal of Chemistry [orientjchem.org]

- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Characterization of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid: A Spectroscopic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of a complete, experimentally verified dataset for this specific compound in the reviewed literature, this guide presents a comprehensive analysis based on the spectral data of closely related analogs. The information herein serves as a robust predictive framework for the characterization of the title compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of this compound. These predictions are derived from the analysis of various substituted pyrazole derivatives found in the literature.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Broad Singlet | 1H | COOH |

| ~7.8 - 8.1 | Multiplet | 2H | Ar-H (ortho-protons of phenyl at C3) |

| ~7.3 - 7.6 | Multiplet | 8H | Ar-H (meta-, para-protons of phenyl at C3 and protons of phenyl at N1) |

| ~7.2 | Singlet | 1H | H-4 (pyrazole ring) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | COOH |

| ~150.0 | C3 (pyrazole ring) |

| ~145.0 | C5 (pyrazole ring) |

| ~139.0 | Quaternary C (phenyl at N1) |

| ~131.0 | Quaternary C (phenyl at C3) |

| ~129.5 | Ar-CH |

| ~129.0 | Ar-CH |

| ~128.5 | Ar-CH |

| ~126.0 | Ar-CH |

| ~121.0 | Ar-CH |

| ~108.0 | C4 (pyrazole ring) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~3100 | Weak | C-H stretch (Aromatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, 1580, 1500 | Medium | C=C stretch (Aromatic rings) |

| ~1450 | Medium | C=N stretch (Pyrazole ring) |

| ~1300 | Medium | C-O stretch |

| ~920 | Broad | O-H bend (out-of-plane) |

| ~760, 690 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound, based on common laboratory practices for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent may influence the chemical shift of the acidic proton.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 0-16 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts relative to the reference.

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0-220 ppm.

-

Reference: The solvent signal (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

-

-

Processing: Apply a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Record a background spectrum of the empty sample compartment (or the clean ATR crystal). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow and Structural Logic

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

This comprehensive guide, based on available data from related compounds, provides a solid foundation for researchers working with this compound. The predicted spectral data and detailed experimental protocols will aid in the efficient and accurate characterization of this important molecule.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid

Abstract

This document provides a detailed, two-step protocol for the synthesis of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis involves an initial acid-catalyzed cyclocondensation to form the pyrazole ring as an ethyl ester, followed by a base-mediated hydrolysis to yield the final carboxylic acid. This protocol is designed for ease of use by researchers, scientists, and professionals in the field of drug development.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that are widely investigated for their diverse pharmacological activities.[1] Specifically, this compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The synthetic route outlined here is a robust and common method for obtaining this class of compounds.

The overall synthesis is a two-step process beginning with the reaction of ethyl benzoylpyruvate and phenylhydrazine to form the ethyl ester of the target compound, followed by hydrolysis.

Experimental Protocols

Step 1: Synthesis of Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

This procedure details the formation of the pyrazole ring through a cyclocondensation reaction.

Materials:

-

Ethyl benzoylpyruvate

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Beakers

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl benzoylpyruvate (1.0 eq) in ethanol (100 mL).

-

To this solution, add phenylhydrazine (1.0 eq) dropwise at room temperature with continuous stirring.

-

Add a catalytic amount of glacial acetic acid (approximately 0.1 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent by about half using a rotary evaporator.

-

Pour the concentrated solution into a beaker containing ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and air dry.

-

The crude product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.

Materials:

-

Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (from Step 1)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Deionized Water

-

Hydrochloric Acid (HCl), 2M solution

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

pH paper or pH meter

-

Beakers

-

Büchner funnel and filter paper

Procedure:

-

Place the ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (1.0 eq) in a round-bottom flask.

-